molecular formula C8H11N3O3 B2505401 5-Morpholinopyrimidine-2,4(1H,3H)-dione CAS No. 37454-52-7

5-Morpholinopyrimidine-2,4(1H,3H)-dione

Cat. No.: B2505401
CAS No.: 37454-52-7
M. Wt: 197.194
InChI Key: SIVJYKAWVLZRSX-UHFFFAOYSA-N
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Description

5-Morpholinopyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.194. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Derivatives

5-Morpholinopyrimidine-2,4(1H,3H)-dione is a key intermediate in the synthesis of various derivatives, which show potential applications in scientific research. Karimian et al. (2017) have demonstrated the synthesis of derivatives involving 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol, leading to compounds primarily existing in the enamino ketone form, which were further reacted to yield new substituted derivatives. These compounds were characterized by spectroscopic and microanalytical data, indicating the potential for diverse applications in research and development Karimian et al., 2017.

Biological Activity and Biomedical Applications

Morpholine-2,5-diones, like this compound, are of significant interest due to their biological activity and potential for biomedical applications. Vinšová (2001) noted that these compounds are depsipeptide analogues of cyclic dipeptides, with intricate preparation methods, but they show great potential in the medical field. These compounds have been used as monomers for the synthesis of biodegradable polymers, prodrugs of bioactive amino acids, and in drug delivery systems, highlighting their versatility in scientific research Vinšová, 2001.

Antimicrobial and Antituberculosis Activity

Derivatives of this compound have been explored for their antimicrobial properties. For instance, Kaynak et al. (2013) synthesized compounds from 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione, demonstrating potential antimicrobial properties through structural analysis and hydrogen bonding interactions. Similarly, Karalı et al. (2007) synthesized a series of derivatives to evaluate their in vitro antituberculosis activity, providing a foundation for developing potent therapeutic agents against tuberculosis Kaynak et al., 2013; Karalı et al., 2007.

Applications in Cancer Research

This compound derivatives have been investigated for their anticancer potential. Udayakumar et al. (2017) reported the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives, which were evaluated for their cytotoxic effects against cancer cell lines, highlighting the compound's potential in cancer research Udayakumar et al., 2017.

Future Directions

The compound and its derivatives have shown potential in antitumor activity . This suggests that future research could focus on exploring its potential uses in medicinal chemistry, particularly in cancer treatment .

Properties

IUPAC Name

5-morpholin-4-yl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-7-6(5-9-8(13)10-7)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVJYKAWVLZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37454-52-7
Record name 5-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was obtained according to the procedure described for the synthesis of Example 10 (Step1), starting from 5-bromouracil (0.10 g, 052 mmol) and 20 equivalents of morpholine. The crude was purified by precipitation in acidic water (10 mL, pH 5) to afford the title compound (0.08 g, 76%) as white, powder. 1H NMR (400 MHz, DMSO-d6): δ 2.74-2.84 (m, 4H), 3.64 (t, J=4.6 Hz, 4H), 6.72 (s, 1H), 10.47 (s, 1H), 11.05 (s, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

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